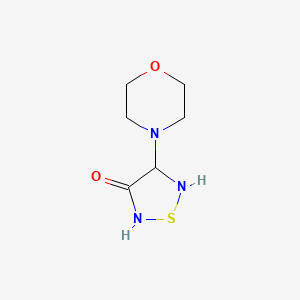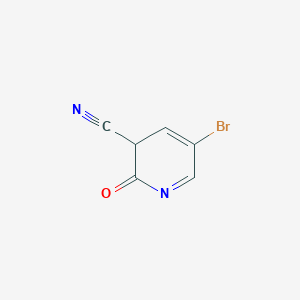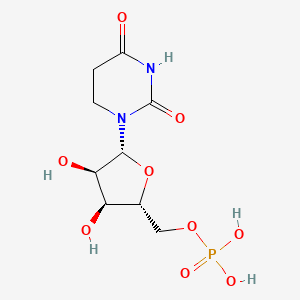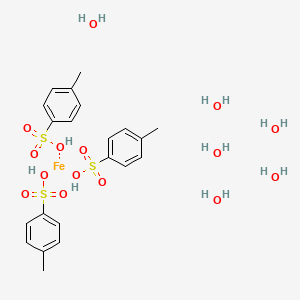
Iron(III) 4-methylbenzenesulfonate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(III) 4-methylbenzenesulfonate hexahydrate is a chemical compound with the formula C7H10FeO4S This compound is an orange crystalline solid that is soluble in water and is primarily used as an oxidizing agent and catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(III) 4-methylbenzenesulfonate hexahydrate can be synthesized by reacting 4-methylbenzenesulfonic acid with iron(III) hydroxide. The reaction typically involves dissolving both reactants in water, followed by evaporation and crystallization to obtain the hexahydrate form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the resulting solution is subjected to controlled evaporation and crystallization processes to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Iron(III) 4-methylbenzenesulfonate hexahydrate primarily undergoes oxidation reactions due to its oxidizing properties. It can also participate in substitution reactions where the sulfonate group is replaced by other functional groups .
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic substrates that can be oxidized, such as alcohols and aldehydes. The reactions are typically carried out in aqueous or organic solvents under mild to moderate temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific substrates used. For example, oxidation of alcohols can yield aldehydes or ketones, while substitution reactions can produce various sulfonated organic compounds .
Scientific Research Applications
Iron(III) 4-methylbenzenesulfonate hexahydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which iron(III) 4-methylbenzenesulfonate hexahydrate exerts its effects is primarily through its ability to act as an oxidizing agent. It facilitates the transfer of electrons from organic substrates to itself, resulting in the oxidation of the substrates. This process involves the formation of iron(II) species and the subsequent regeneration of iron(III) through reaction with oxygen or other oxidants .
Comparison with Similar Compounds
Similar Compounds
Iron(III) chloride hexahydrate: Another iron(III) compound used as an oxidizing agent and catalyst.
Iron(III) nitrate nonahydrate: Used in similar applications but has different solubility and reactivity properties.
Iron(III) sulfate hydrate: Commonly used in water treatment and as a coagulant.
Uniqueness
Iron(III) 4-methylbenzenesulfonate hexahydrate is unique due to its specific solubility in organic solvents and its ability to act as a catalyst in the polymerization of conductive polymers. Its structure allows for specific interactions with organic substrates, making it particularly useful in organic synthesis and electronic applications .
Properties
Molecular Formula |
C21H36FeO15S3 |
|---|---|
Molecular Weight |
680.5 g/mol |
IUPAC Name |
iron;4-methylbenzenesulfonic acid;hexahydrate |
InChI |
InChI=1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2 |
InChI Key |
XPFWAQOANCMPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O.O.O.O.O.O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


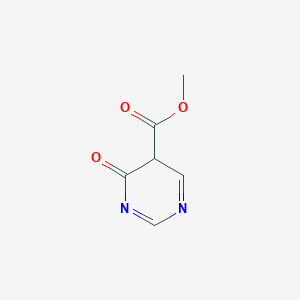
![(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B12360443.png)
![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)

